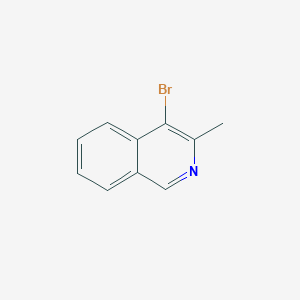

4-bromo-3-methylisoquinoline

Vue d'ensemble

Description

4-bromo-3-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 4th position and a methyl group at the 3rd position makes this compound unique. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various chemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-bromo-3-methylisoquinoline can be synthesized through various methods. One common approach involves the bromination of 3-methyl-isoquinoline using bromine in the presence of a suitable solvent like nitrobenzene . Another method includes the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-methyl-isoquinoline is reacted with a brominating agent under palladium catalysis .

Industrial Production Methods: Industrial production often employs the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . This method is advantageous due to its high yield and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 4-bromo-3-methylisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids.

Major Products:

- Substituted isoquinolines

- Oxidized or reduced isoquinoline derivatives

- Coupled products with various functional groups

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

4-Bromo-3-methylisoquinoline serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the production of other heterocyclic compounds. It can participate in several reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, altering the compound's properties.

- Coupling Reactions : It can engage in reactions like Suzuki-Miyaura coupling to form complex aromatic compounds.

- Oxidation and Reduction Reactions : These can yield derivatives with varied biological activities.

The biological activity of this compound has been extensively studied, particularly regarding its potential therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated its cytotoxic effects through mechanisms involving DNA interaction and apoptosis induction.

Table 1: Anticancer Activity Overview

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 5.1 | Topoisomerase I inhibition |

| HGC-27 | 7.6 | Induction of apoptosis |

| LASCPC-01 (NEPC) | Not specified | Selective antiproliferative effect |

Antimicrobial Activity

The compound has also shown promise in antimicrobial research. Isoquinoline derivatives have been noted for their ability to inhibit bacterial growth, which is particularly relevant for developing new antibiotics against resistant strains.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of isoquinoline derivatives, including this compound. These compounds may protect neuronal cells from apoptosis and oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for diverse modifications that can enhance its biological activity. SAR studies indicate that variations in substitution patterns significantly influence the compound's efficacy against different biological targets.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C10H8BrN | Specific bromo position; potential bioactivity |

| 5-Bromo-4-methylisoquinoline | C10H8BrN | Swapped bromo position; altered reactivity |

| 8-Bromo-5-methylisoquinoline | C10H8BrN | Different position; distinct biological profile |

Case Studies

-

Antiproliferative Activity Study

A study published in PMC6269838 evaluated the antiproliferative activity of various phenylaminoisoquinolinequinones synthesized from this compound. The results indicated that these derivatives exhibited significant activity against human cancer cell lines, emphasizing the importance of structural modifications on biological efficacy . -

Neuroprotective Effects Investigation

Research highlighted in recent literature has shown that isoquinoline derivatives, including this compound, can mitigate oxidative stress in neuronal cells, indicating their potential use in neurodegenerative disease therapies .

Mécanisme D'action

The mechanism of action of 4-bromo-3-methylisoquinoline involves its interaction with various molecular targets. The bromine atom and the methyl group influence its reactivity and binding affinity. It can act as an electrophile in substitution reactions and participate in π-π stacking interactions with aromatic systems. The exact pathways depend on the specific application and the target molecules involved .

Comparaison Avec Des Composés Similaires

4-Bromo-isoquinoline: Lacks the methyl group at the 3rd position.

3-Methyl-isoquinoline: Lacks the bromine atom at the 4th position.

Isoquinoline: The parent compound without any substituents

Activité Biologique

4-Bromo-3-methylisoquinoline (C₁₀H₈BrN) is a heterocyclic organic compound that belongs to the isoquinoline family. Its structure features a bromine atom and a methyl group, which contribute to its unique biological properties. This article provides a comprehensive overview of the biological activity of this compound, detailing its synthesis, pharmacological effects, and potential therapeutic applications.

The molecular weight of this compound is approximately 222.08 g/mol. The synthesis of this compound typically involves bromination processes applied to isoquinoline derivatives, often utilizing reagents such as bromine and various solvents (e.g., nitrobenzene) to achieve desired yields and purity levels. The synthetic route may include:

- Bromination : Introduction of the bromine atom.

- Isolation : Purification through crystallization or chromatography.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity

- Studies have shown that isoquinoline derivatives can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

2. Antimicrobial Properties

- Isoquinoline derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting cellular functions or inhibiting essential metabolic pathways in bacteria and fungi .

3. Antiparasitic Activity

- There is emerging evidence that isoquinoline derivatives, including this compound, may possess antimalarial properties by inhibiting protein kinases associated with Plasmodium falciparum, the causative agent of malaria . This suggests potential applications in developing new antimalarial therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is key to optimizing the biological efficacy of this compound. Research has indicated that modifications in the molecular structure can significantly impact its biological activity. For example:

| Compound | IC50 (μM) | Selectivity Index | Mechanism |

|---|---|---|---|

| This compound | TBD | TBD | CDK inhibition |

| Lycobetaine | 0.34 ± 0.16 | 11.3 | Topoisomerase inhibition |

| Sanguinarine | 0.96 ± 0.64 | 2.0 | Antiproliferative |

This table summarizes findings from various studies on related compounds, highlighting the importance of structural features in determining biological activity.

Case Studies

- Anticancer Research : In vitro studies have shown that this compound can inhibit cancer cell lines with varying degrees of selectivity, suggesting its potential as a lead compound for further development in oncology .

- Antimicrobial Testing : Laboratory assays have demonstrated that this compound exhibits notable activity against specific bacterial strains, indicating its potential use as an antimicrobial agent .

Propriétés

IUPAC Name |

4-bromo-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGBZCVLKGZXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396294 | |

| Record name | 4-bromo-3-methyl-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133100-87-5 | |

| Record name | 4-bromo-3-methyl-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.